N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(trifluoromethyl)benzamide
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Overview
Description
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(trifluoromethyl)benzamide is a complex organic compound characterized by its unique structure, which includes a benzo[d][1,3]dioxole moiety, a but-2-yn-1-yl linker, and a trifluoromethyl-substituted benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Attachment of the But-2-yn-1-yl Linker: This step often involves the use of alkynylation reactions, where the benzo[d][1,3]dioxole derivative is reacted with a suitable alkyne under palladium-catalyzed conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution or through the use of trifluoromethylating agents.
Formation of the Benzamide Group: The final step involves the coupling of the intermediate with a benzoyl chloride derivative to form the benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the trifluoromethyl and benzamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(trifluoromethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may exhibit activity against certain diseases or conditions, and research is ongoing to determine its efficacy and safety.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-chlorobenzamide
- N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-methylbenzamide
- N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-fluorobenzamide
Uniqueness
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety, a but-2-yn-1-yl linker, and a trifluoromethyl benzamide group. These structural components contribute to its unique biological properties. The benzo[d][1,3]dioxole unit is known for enhancing interactions with biological targets due to its electron-rich characteristics, while the trifluoromethyl group can influence lipophilicity and bioavailability.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may act as a non-covalent inhibitor of enzymes involved in critical biological pathways. For instance, similar compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in neurodegenerative diseases .
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens, including Gram-positive bacteria and fungi .
- Anti-inflammatory Effects : The sulfonamide moiety present in similar compounds is often associated with anti-inflammatory activity, which may also extend to this compound.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
Structural Feature | Biological Activity | Comments |
---|---|---|
Benzo[d][1,3]dioxole Moiety | Enhances binding affinity | Increases interaction with aromatic residues |
Trifluoromethyl Group | Modulates lipophilicity | Affects bioavailability and absorption |
But-2-yn-1-yl Linker | Provides flexibility | Facilitates optimal spatial orientation for target binding |
Case Study 1: Anticancer Activity
In a study investigating the anticancer properties of related compounds, derivatives containing the benzo[d][1,3]dioxole structure demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the inhibition of cell proliferation and induction of apoptosis through modulation of signaling pathways related to cell survival .
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective potential of similar compounds showed that they could inhibit AChE effectively, leading to increased acetylcholine levels in synaptic clefts. This mechanism is crucial for improving cognitive function in models of Alzheimer's disease .
Research Findings
Recent research has highlighted several promising findings regarding the biological activity of this compound:
- Inhibition Potency : Compounds with similar structures exhibited IC50 values ranging from 27 µM to 106 µM against AChE, indicating moderate inhibition compared to established drugs like rivastigmine .
- Antimicrobial Efficacy : Certain derivatives were effective against Mycobacterium tuberculosis and other resistant strains, showcasing their potential as novel antimicrobial agents .
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3NO4/c20-19(21,22)15-6-2-1-5-14(15)18(24)23-9-3-4-10-25-13-7-8-16-17(11-13)27-12-26-16/h1-2,5-8,11H,9-10,12H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRKCQWOGYQWQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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